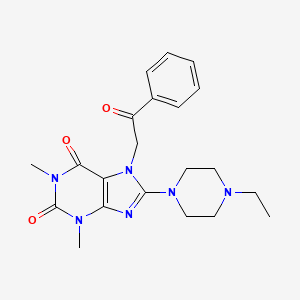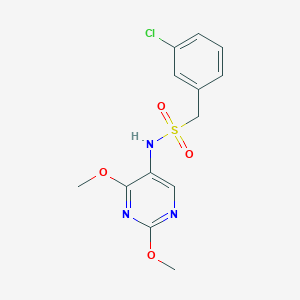
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide, also known as CP-690,550, is a small molecule drug that has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. This drug was first synthesized in 2007 and has since been the subject of extensive scientific research.
Wissenschaftliche Forschungsanwendungen
Structural Chemistry
Research has shown that compounds structurally similar to 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide exhibit interesting conformations and hydrogen bonding patterns, critical for understanding their biological activity and supramolecular assembly. For example, studies on N-(2,3-Dichlorophenyl)methanesulfonamide reveal that the conformation of the N—H bond is crucial for its interaction with biological receptors, highlighting the importance of molecular geometry in drug design and the role of hydrogen bonding in molecular stability (Gowda, Foro, & Fuess, 2007). Similar research on derivatives of N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,5-Dichlorophenyl)methanesulfonamide reinforces the significance of these structural features (Gowda, Foro, & Fuess, 2007).
Organic Synthesis and Molecular Recognition
The compound's analogs have been involved in studies focusing on synthesis techniques and molecular recognition, crucial for developing new materials and pharmaceuticals. For instance, research on the synthesis and characterisation of organotin(IV) derivatives of ambidentate ligands containing nitrogen and sulphur donor atoms provides insights into the chemistry of sulfonamide derivatives and their potential in material science (Chagas, Maia, & Ferraz, 2011). Another study on the synthesis and antiviral activity of sulfonamides derived from thiadiazole rings highlights the potential therapeutic applications of these compounds (Chen et al., 2010).
Molecular and Supramolecular Structures
The detailed study of molecular and supramolecular structures of sulfonamide derivatives, including those similar to this compound, contributes to our understanding of their physical properties and potential applications in drug design and material science. Investigations into the structural study of three nimesulidetriazole derivatives using X-ray powder diffraction exemplify how substitution effects influence supramolecular assembly and intermolecular interactions (Dey et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-4-3-5-10(14)6-9/h3-7,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCQCUYPMQPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



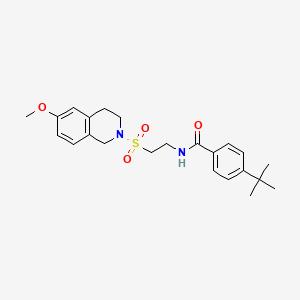
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
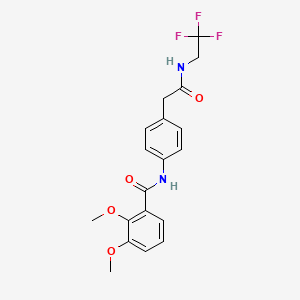
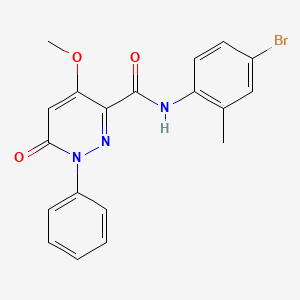
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
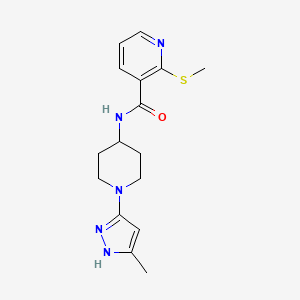
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
